
H-Cys(Acm)-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Cys(Acm)-NH2, also known as S-acetamidomethyl-L-cysteine amide, is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. The acetamidomethyl (Acm) group serves as a protecting group for the thiol (-SH) functionality of cysteine, preventing unwanted reactions during peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(Acm)-NH2 typically involves the protection of the thiol group of cysteine with the acetamidomethyl group. This can be achieved through the reaction of cysteine with acetamidomethyl chloride in the presence of a base such as triethylamine. The resulting S-acetamidomethyl-L-cysteine can then be converted to its amide form by reacting with ammonia or an amine source .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The protected cysteine derivative is incorporated into the peptide chain, and the Acm group is removed at a later stage using specific deprotection reagents such as iodine or mercury(II) acetate .
化学反应分析
Types of Reactions
H-Cys(Acm)-NH2 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The Acm group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used for reducing disulfide bonds.
Substitution: The Acm group can be removed using reagents like iodine or mercury(II) acetate.
Major Products Formed
Oxidation: Disulfide-linked peptides or proteins.
Reduction: Free thiol-containing peptides or proteins.
Substitution: Peptides with different protecting groups or functional modifications.
科学研究应用
H-Cys(Acm)-NH2 has a wide range of applications in scientific research, including:
作用机制
The primary function of H-Cys(Acm)-NH2 is to protect the thiol group of cysteine during peptide synthesis. The Acm group prevents unwanted reactions with other functional groups, ensuring the correct formation of peptide bonds. Upon completion of the synthesis, the Acm group is removed, allowing the thiol group to participate in the formation of disulfide bonds, which are crucial for the structural stability and function of proteins .
相似化合物的比较
Similar Compounds
S-trityl-L-cysteine: Another cysteine derivative with a trityl protecting group.
S-benzyl-L-cysteine: Cysteine protected with a benzyl group.
S-tert-butyl-L-cysteine: Cysteine protected with a tert-butyl group.
Uniqueness
H-Cys(Acm)-NH2 is unique due to the stability of the Acm protecting group under acidic conditions, making it suitable for use in solid-phase peptide synthesis. The Acm group can be selectively removed without affecting other protecting groups, providing flexibility in peptide synthesis strategies .
属性
分子式 |
C6H13N3O2S |
|---|---|
分子量 |
191.25 g/mol |
IUPAC 名称 |
(2R)-3-(acetamidomethylsulfanyl)-2-aminopropanamide |
InChI |
InChI=1S/C6H13N3O2S/c1-4(10)9-3-12-2-5(7)6(8)11/h5H,2-3,7H2,1H3,(H2,8,11)(H,9,10)/t5-/m0/s1 |
InChI 键 |
XQQFETKFPSFQAX-YFKPBYRVSA-N |
手性 SMILES |
CC(=O)NCSC[C@@H](C(=O)N)N |
规范 SMILES |
CC(=O)NCSCC(C(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


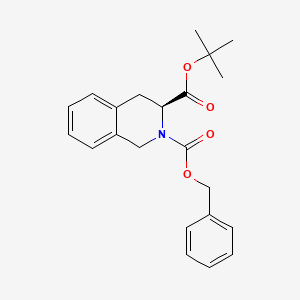
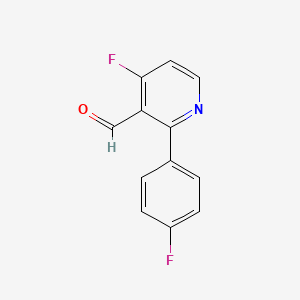


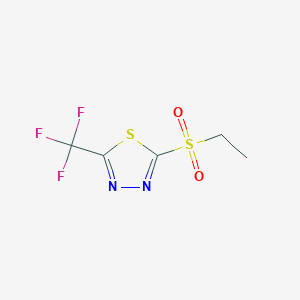
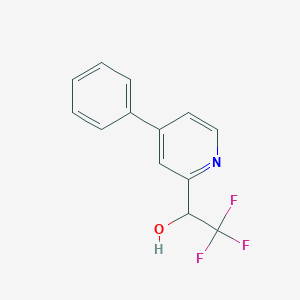
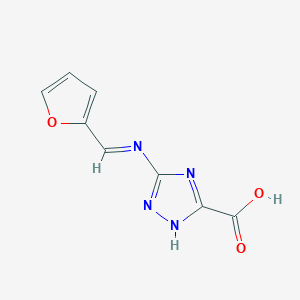
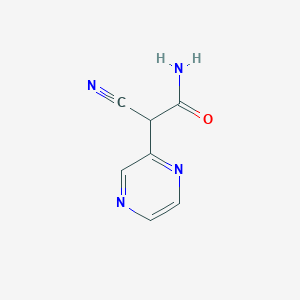
![2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B13093554.png)



![4-Chloro-2-phenyl-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B13093576.png)
![tert-butyl N-[(2R)-4-fluoro-1-hydroxy-4-methylpentan-2-yl]carbamate](/img/structure/B13093584.png)
